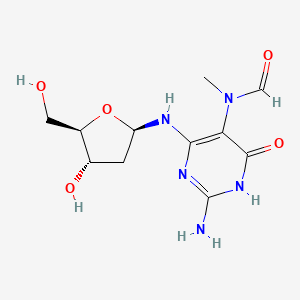
7-Mguo iro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Mguo iro, also known as 7-methylguanosine, is a modified nucleoside derived from guanosine. It is a significant biomarker for DNA methylation and is often used in studies related to cancer and other diseases. The compound is formed when a methyl group is added to the nitrogen atom at the seventh position of the guanine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a controlled temperature to ensure the selective methylation at the seventh position of the guanine base.
Industrial Production Methods
Industrial production of 7-methylguanosine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
7-methylguanosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert 7-methylguanosine back to its parent compound, guanosine.
Substitution: The methyl group at the seventh position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, as well as other nucleoside analogs.
科学的研究の応用
7-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside chemistry and methylation reactions.
Biology: The compound serves as a biomarker for DNA methylation, which is crucial in understanding gene expression and regulation.
Medicine: 7-methylguanosine is studied for its role in cancer and other diseases, as DNA methylation is often altered in these conditions.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting methylation pathways.
作用機序
The mechanism of action of 7-methylguanosine involves its incorporation into DNA and RNA, where it affects the methylation status of these nucleic acids. The methyl group at the seventh position of guanine can influence the binding of proteins and other molecules to DNA and RNA, thereby affecting gene expression and cellular functions. The compound’s effects are mediated through various molecular targets and pathways, including DNA methyltransferases and methyl-binding proteins.
類似化合物との比較
Similar Compounds
Guanosine: The parent compound of 7-methylguanosine, lacking the methyl group at the seventh position.
5-methylcytosine: Another methylated nucleoside, commonly studied in the context of DNA methylation.
3-methyladenosine: A methylated derivative of adenosine, also involved in methylation studies.
Uniqueness
7-methylguanosine is unique due to its specific methylation at the seventh position of guanine, which distinguishes it from other methylated nucleosides. This specific modification has distinct effects on DNA and RNA structure and function, making it a valuable tool in studying methylation-related processes.
特性
CAS番号 |
72398-32-4 |
|---|---|
分子式 |
C11H17N5O5 |
分子量 |
299.28 g/mol |
IUPAC名 |
N-[2-amino-4-[[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide |
InChI |
InChI=1S/C11H17N5O5/c1-16(4-18)8-9(14-11(12)15-10(8)20)13-7-2-5(19)6(3-17)21-7/h4-7,17,19H,2-3H2,1H3,(H4,12,13,14,15,20)/t5-,6+,7+/m0/s1 |
InChIキー |
RLBJYWQLKDLJEV-RRKCRQDMSA-N |
異性体SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


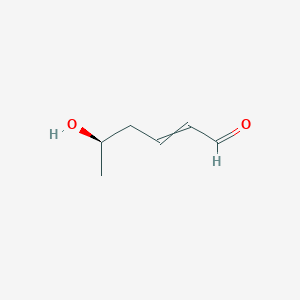
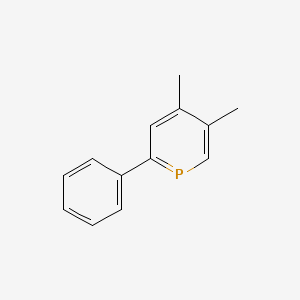
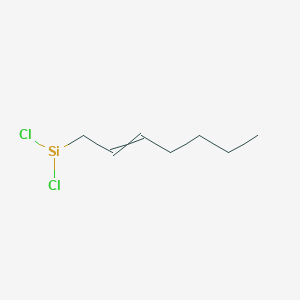
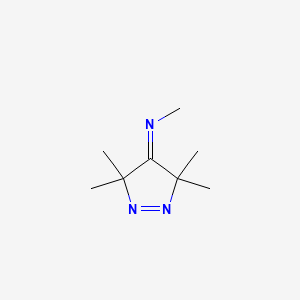

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
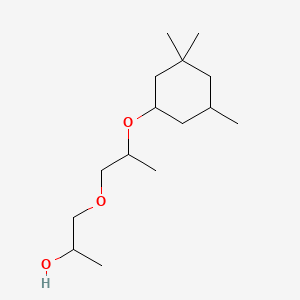
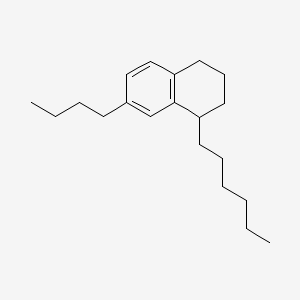


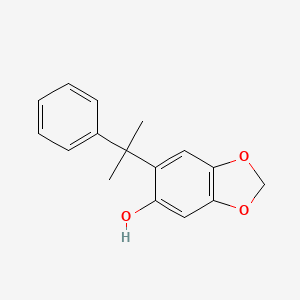
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)

![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
